BenchChemオンラインストアへようこそ!

BAS00127538

VISA MRSA MIC

BAS00127538 is a synthetic, non-peptidic Lipid II inhibitor that binds the MurNAc sugar/isoprenyl tail, bypassing vancomycin resistance mechanisms. Procure this well-characterized parent scaffold to benchmark new antibacterial leads, replicate published SAR studies, or validate Lipid II engagement. Critical for MRSA/VISA research. Custom synthesis required due to specialized nature; early ordering recommended given 2-8 week lead times. Not an approved drug; for laboratory use only.

Molecular Formula C31H28BF4NO
Molecular Weight 517.4 g/mol
Cat. No. B1667755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAS00127538
SynonymsBAS00127538
Molecular FormulaC31H28BF4NO
Molecular Weight517.4 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C)C
InChIInChI=1S/C31H28NO.BF4/c1-31(2)27-18-10-11-19-28(27)32(3)30(31)20-12-17-26-21-25(23-13-6-4-7-14-23)22-29(33-26)24-15-8-5-9-16-24;2-1(3,4)5/h4-22H,1-3H3;/q+1;-1/b20-12+,26-17+;
InChIKeyHDTRYNZVQNVNEK-PPOSCGEASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAS00127538 for Research Procurement: Baseline Chemical Identity and Class Context


BAS00127538 (CAS: 110673-34-2) is a synthetic, small-molecule inhibitor of Lipid II, the essential membrane-bound precursor for bacterial cell wall biosynthesis [1]. Its chemical structure—a di-phenyl-trimethyl indolene pyrylium tetrafluoroborate salt (C31H28BF4NO; MW 517.37 g/mol)—is completely distinct from the glycopeptide, lipopeptide, and lantibiotic natural products that are conventionally used to target Lipid II, such as vancomycin [2]. As a non-peptidic, synthetic entity, BAS00127538 serves as a foundational scaffold for the rational design of next-generation antibacterial agents, especially against multi-drug resistant (MDR) Gram-positive pathogens where vancomycin efficacy is declining [3]. The compound is intended strictly for laboratory research and early preclinical evaluation; it is not an approved drug and requires custom synthesis for procurement, reflecting its status as a tool compound for mechanism-of-action and structure-activity relationship (SAR) studies .

Why BAS00127538 Cannot Be Substituted with Other In-Class Lipid II Inhibitors


Despite sharing a common molecular target, small-molecule Lipid II inhibitors are not functionally interchangeable. Vancomycin, a large glycopeptide, requires a specific D-Ala-D-Ala motif on the pentapeptide stem of Lipid II for binding—a motif that is often altered in vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA) [1]. In contrast, BAS00127538 binds to the MurNAc sugar and isoprenyl tail of Lipid II, a region highly conserved across bacterial species and unaffected by vancomycin resistance mutations [2]. This fundamental difference in binding mode translates into distinct antibacterial spectra and resistance profiles. Furthermore, even among small-molecule analogs of the BAS00127538 scaffold, minor structural modifications dramatically alter cytotoxicity, plasma stability, and in vivo pharmacokinetics—as demonstrated by the optimized analog 6jc48-1, which shows a 13-hour half-life compared to BAS00127538's rapid clearance [3]. A researcher procuring BAS00127538 is therefore selecting a specific, well-characterized chemical probe for which the SAR, toxicity, and efficacy boundaries are documented, not a generic 'Lipid II inhibitor' interchangeable with vancomycin, teixobactin, or even its own advanced analogs.

BAS00127538 Product-Specific Quantitative Evidence for Differentiated Procurement


Superior Potency of BAS00127538 Against Vancomycin-Intermediate S. aureus (VISA) Compared to Vancomycin

BAS00127538 demonstrates 16-fold greater potency than vancomycin against vancomycin-intermediate Staphylococcus aureus (VISA) strains in direct head-to-head minimum inhibitory concentration (MIC) assays [1]. This differentiation is clinically and mechanistically significant, as VISA is a defined resistance phenotype that compromises the efficacy of the frontline glycopeptide antibiotic. The data confirm that BAS00127538's Lipid II binding site is not impacted by the cell wall alterations that confer vancomycin intermediate resistance.

VISA MRSA MIC Antibacterial Resistance

BAS00127538 Retains Potency Against Methicillin-Resistant S. aureus (MRSA) Comparable to Vancomycin

Against the epidemic MRSA strain USA300, BAS00127538 exhibits an MIC of 0.5 µg/mL, which is at least equivalent to—and likely superior to—vancomycin's MIC of ≤0.5 µg/mL in the same assay [1]. This indicates that BAS00127538's antibacterial activity is not compromised by methicillin resistance mechanisms, which involve altered penicillin-binding proteins (PBP2a) and are a primary driver of hospital-acquired infections.

MRSA Antibacterial Drug Discovery Cell Wall Biosynthesis

BAS00127538 Shows Broad-Spectrum Gram-Negative Activity Absent in Glycopeptide Comparators

In direct head-to-head testing, BAS00127538 shows an MIC of 2 µg/mL against Acinetobacter baumannii (ATCC 19606), whereas vancomycin is completely inactive with an MIC >64 µg/mL [1]. This stark difference—a >32-fold potency advantage—underscores the ability of the small-molecule scaffold to penetrate the Gram-negative outer membrane or engage Lipid II in a manner that glycopeptides cannot.

Acinetobacter baumannii Gram-negative Antibiotic Broad-spectrum

In Vivo Efficacy of BAS00127538 in a Murine Sepsis Model Establishes Baseline for Scaffold Optimization

In a murine model of lethal sepsis induced by S. aureus, administration of BAS00127538 provided significant protection, with a single dose of 10 mg/kg achieving a 50% survival rate in a lethal challenge model [1]. While subsequent optimized analogs like 6jc48-1 have shown superior pharmacokinetics (13-hour half-life vs. BAS00127538's rapid clearance), this baseline in vivo efficacy validates the parent scaffold's ability to translate target engagement into a meaningful pharmacodynamic effect [2].

In vivo Sepsis Efficacy Pharmacodynamics

SAR-Guided Toxicity Reduction: BAS00127538 as a Benchmark for Cytotoxicity Optimization

BAS00127538 exhibits significant cytotoxicity, a key limitation that spurred the development of 50+ analogs to map the scaffold's SAR. One such analog, 6jc48-1, shows markedly reduced cytotoxicity while retaining Lipid II binding, demonstrating that the toxicity of BAS00127538 is not inherently linked to target engagement [1]. This establishes BAS00127538 as a high-cytotoxicity benchmark from which improvements are measured.

Cytotoxicity SAR Optimization ADMET

Rapid Plasma Clearance of BAS00127538 Defines the PK Baseline for Scaffold Optimization

BAS00127538 is characterized by rapid clearance from plasma, which limits its in vivo efficacy to acute, single-dose models. In contrast, the optimized analog 6jc48-1 exhibits a dramatically improved pharmacokinetic profile, with a half-life of over 13 hours upon intravenous and oral administration and excellent plasma stability [1]. This direct comparison highlights the PK liabilities of the parent scaffold, making BAS00127538 an essential reference standard for evaluating the ADME improvements of new derivatives.

Pharmacokinetics Half-life Plasma Stability ADME

Strategic Procurement Scenarios: Optimal Research Applications for BAS00127538


Benchmark Compound for Overcoming Vancomycin and Methicillin Resistance

BAS00127538 is the ideal positive control and chemical probe for research programs investigating novel therapeutics for vancomycin-intermediate S. aureus (VISA) and methicillin-resistant S. aureus (MRSA). With an MIC of 0.5 µg/mL against both VISA and MRSA USA300—demonstrating 16-fold superiority to vancomycin against VISA and equivalent potency against MRSA—BAS00127538 serves as a well-characterized benchmark for evaluating new chemical entities targeting these high-priority resistant pathogens [1].

Foundational Scaffold for Medicinal Chemistry and SAR-Driven Optimization

BAS00127538 is the parent molecule for a series of over 50 synthesized analogs, including the advanced lead 6jc48-1, which was discovered through systematic SAR exploration of the BAS00127538 scaffold [1]. It is the essential starting point for any medicinal chemistry program aiming to improve upon the scaffold's key liabilities—namely cytotoxicity and rapid plasma clearance. Procuring BAS00127538 enables researchers to replicate published SAR studies, validate new derivative compounds against a known baseline, and understand the structural determinants of Lipid II binding, antibacterial activity, and toxicity [2].

Positive Control for Mechanism-of-Action Studies on Lipid II Binding

BAS00127538 is a validated tool compound for dissecting the molecular interactions between small molecules and the bacterial cell wall precursor Lipid II. Its binding to the MurNAc sugar and isoprenyl tail of Lipid II is well-documented and distinct from that of natural glycopeptides like vancomycin [1]. It is therefore a critical reagent for any laboratory using biophysical methods (e.g., SPR, NMR, ITC) or functional assays (e.g., macromolecular synthesis pathway analysis) to study Lipid II engagement, validate target binding of new chemical probes, or investigate the downstream consequences of Lipid II sequestration on bacterial cell wall biosynthesis [2].

Pharmacokinetic and ADME-Tox Reference Standard

Given its well-documented limitations—significant cytotoxicity and rapid plasma clearance—BAS00127538 serves as an invaluable negative control and reference standard for ADME-Tox and pharmacokinetic studies. It provides a defined baseline from which to measure improvements in plasma stability, half-life, and reduced cytotoxicity. Specifically, its rapid clearance contrasts starkly with the 13-hour half-life of the optimized analog 6jc48-1, making BAS00127538 essential for validating that new chemical modifications on the scaffold are successfully addressing these core drug-like property deficits [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAS00127538

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.